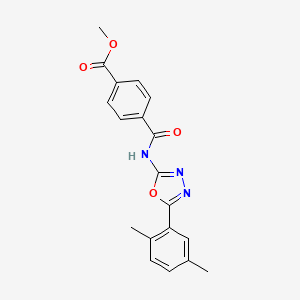

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-11-4-5-12(2)15(10-11)17-21-22-19(26-17)20-16(23)13-6-8-14(9-7-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZUVGQYKVXDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dimethylphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate may serve as a lead compound for developing novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Research has shown that oxadiazole derivatives possess antimicrobial activity against various pathogens. The incorporation of the 2,5-dimethylphenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. This property makes it a candidate for further investigation as an antimicrobial agent.

Material Science Applications

Pesticide Development

The oxadiazole scaffold has been explored for its potential as a pesticide. Compounds similar to this compound have shown efficacy against various agricultural pests. The development of such compounds could lead to more effective and environmentally friendly pest control solutions.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized various oxadiazole derivatives, including this compound). These compounds were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Development of Photoluminescent Polymers

Research focused on incorporating this compound into polymer matrices for OLED applications. The polymers showed enhanced light-emitting properties and stability under operational conditions.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the dimethylphenyl group play crucial roles in binding to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

(i) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f)

- Molecular Formula : C₁₇H₁₉N₅O₂S₂

- Molecular Weight : 389 g/mol

- Melting Point : 158–162°C

- Exhibits higher molecular weight (389 vs. 363 g/mol) compared to the target compound due to the sulfanyl-thiazole group .

(ii) LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

- Molecular Formula : C₂₅H₂₄N₄O₄S

- Molecular Weight : 476.55 g/mol

- Biological Activity: Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition.

(iii) 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate

- Molecular Formula : C₂₁H₁₈O₂N₄S

- Molecular Weight : 390 g/mol

- Melting Point : 166–167°C

- Structural Contrast: Replaces the oxadiazole ring with a triazole-carbothioate system, altering electronic properties and solubility.

Thiadiazole-Based Analogues

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Molecular Formula : C₁₈H₁₅N₃O₄S

- Molecular Weight : 369.4 g/mol

- Toxicity : Classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS, indicating moderate hazard .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Research Findings

Antifungal Activity : LMM5’s efficacy against C. albicans highlights the role of electron-donating groups (e.g., 4-methoxyphenyl) in enhancing antifungal potency. The target compound’s 2,5-dimethylphenyl group may offer similar lipophilicity but requires validation .

Toxicity Trends : Thiadiazole derivatives exhibit higher acute toxicity (Category 4) compared to oxadiazoles, likely due to sulfur-related metabolic pathways .

Structural Impact on Melting Points : Compounds with rigid aromatic systems (e.g., naphthalene in ) show higher melting points (~166°C), whereas flexible sulfanyl-thiazole derivatives (e.g., 7f) melt at lower temperatures (158–162°C) .

Biological Activity

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The structure includes functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, similar oxadiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Cell Signaling Modulation : It may affect signaling pathways such as the MAPK/ERK pathway, which regulates cell growth and differentiation.

1. Anticancer Activity

Research has indicated that compounds with oxadiazole moieties can exhibit anticancer properties. For example, studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Given the potential for AChE inhibition, this compound might also exhibit neuroprotective effects by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling in the brain. This is particularly relevant in conditions like Alzheimer's disease where cholinergic dysfunction is a hallmark .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of oxadiazole derivatives found that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and modulation of cell cycle regulators.

Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial potential.

Data Table: Biological Activities Overview

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Apoptosis induction | Significant growth inhibition |

| Antimicrobial | Bacterial cell wall disruption | MIC = 32 µg/mL |

| Neuroprotective | AChE inhibition | Enhanced cholinergic signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.